3-[2-(1,5-Diazabicyclo[3.2.2]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-(1,5-Diazabicyclo[322]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a diazabicyclo nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,5-Diazabicyclo[3.2.2]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common approach is the reaction of 1,5-diazabicyclo[3.2.2]nonane with a benzoic acid derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,5-Diazabicyclo[3.2.2]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(1,5-Diazabicyclo[3.2.2]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(1,5-Diazabicyclo[3.2.2]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The diazabicyclo nonane structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.2.2]nonane: A structurally related compound with similar chemical properties.
3-Azabicyclo[3.2.2]nonane: Another related compound known for its biological activities.
Uniqueness
3-[2-(1,5-Diazabicyclo[322]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a diazabicyclo nonane structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(1,5-diazabicyclo[3.2.2]nonan-6-ylmethylamino)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(10-13-3-1-4-14(9-13)17(22)23)18-11-15-12-19-5-2-6-20(15)8-7-19/h1,3-4,9,15H,2,5-8,10-12H2,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPYRDQUPHFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)CNC(=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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